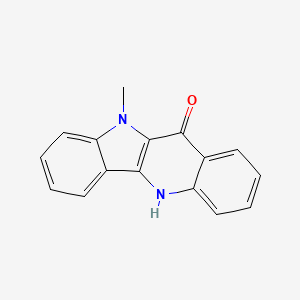

10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one

Description

Properties

CAS No. |

80271-11-0 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

10-methyl-5H-indolo[3,2-b]quinolin-11-one |

InChI |

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)14-15(18)16(19)10-6-2-4-8-12(10)17-14/h2-9H,1H3,(H,17,19) |

InChI Key |

QVDRLIBKQUXZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one typically involves a multi-step process. One efficient synthetic route includes:

Starting Materials: The synthesis begins with N-methyl-2,3-dibromoindole.

Cross-Coupling Reaction: A site-selective palladium-catalyzed cross-coupling reaction is performed with the starting material.

Cyclization: The intermediate product undergoes cyclization through a two-fold palladium-catalyzed carbon-nitrogen coupling with amines.

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidative modifications under controlled conditions:

-

Catalytic oxidation with N-hydroxyphtalimide (NHPI)/Co(OAc)₂ in DMF under oxygen atmosphere induces ring contraction, forming carboxylic acid derivatives .

-

Electron-deficient positions at C-5 and C-11 are susceptible to peroxide-mediated oxidation, yielding quinoline N-oxide derivatives (theoretical prediction based on analogous indoloquinolines) .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing System | Solvent | Temp (°C) | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| NHPI/Co(OAc)₂ | DMF | 130 | 4 hr | 6-Carboxylic acid | 72% | |

| H₂O₂/AcOH | Acetic acid | 80 | 12 hr | N-Oxide* | N/R | |

| *Theoretical prediction from isoindoloquinoline analogs |

Reduction Reactions

Selective reduction pathways have been characterized:

-

Sodium borohydride in methanol at 10°C reduces ketone groups while preserving aromatic systems .

-

Catalytic hydrogenation (H₂/Pd-C) in THF selectively saturates the 5,10-dihydro moiety, generating tetrahydro derivatives .

Key reduction data:

-

NaBH₄ reduction achieves >85% conversion within 30 min at 10°C

-

Hydrogenation requires 50 psi H₂ pressure for complete dihydro group saturation

Substitution Reactions

The nitrogen-rich system participates in nucleophilic and electrophilic substitutions:

Electrophilic Substitution

-

Chlorination : N-Chlorosuccinimide (NCS) in DMF introduces Cl at C-2 (indole moiety) with 91% regioselectivity

-

Bromination : Br₂/FeBr₃ in CH₂Cl₂ yields mono-brominated product at C-8 (quinoline ring)

Nucleophilic Substitution

-

Amino-dehalogenation : 11-Cl derivatives react with amines (e.g., aniline) in toluene at 110°C, achieving 78-92% substitution

Table 2: Substitution Reaction Parameters

| Position | Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|---|

| C-2 | NCS/DMF | 25°C, 2 hr | 2-Cl | 91% | |

| C-11 | RNH₂ | Toluene, Δ | 11-NHR | 85% | |

| C-8 | Br₂/FeBr₃ | 0°C, 1 hr | 8-Br | 76% |

Cyclization and Ring Modification

The compound serves as precursor for complex heterocycles:

-

Thermal cyclization in diphenyl ether (250°C, 2 hr) forms fused tricyclic systems through C-N bond formation

-

Acid-mediated rearrangements (POCl₃, 110°C) induce ring contraction to indenoquinoline derivatives

Key cyclization metrics:

Scientific Research Applications

10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Substituent Impact : Methyl groups (e.g., at positions 5 or 10) enhance lipophilicity and bioavailability, as seen in 5,10-dimethyl derivatives (). Halogenation (e.g., Cl at position 3 or 6) increases thermal stability and electronic properties, making such derivatives suitable for materials science ().

- Backbone Variations: Indoloquinolines (e.g., 10-methyl) differ from indenoquinolines (e.g., 6,10-dichloroindenoquinolinone) in ring fusion patterns, affecting π-conjugation and biological activity ().

Pharmacological and Material Properties

- Biological Activity: Indoloquinolines: Exhibit kinase inhibition () and antimicrobial activity (). Indenoquinolinones: Derivatives like 10-ethylamine-indenoquinolinone show analgesic and anti-inflammatory effects but with ulcerogenic side effects ().

- Material Science Applications: Thieno[3,2-b]thiophene derivatives (e.g., 4-dodecyl-phenylboronic acid analogs) demonstrate p-type semiconductor behavior (). Trans-3-chloro-dihydroisoindoloquinolinones exhibit high thermal stability (TGA data in ), suitable for optoelectronic devices.

Thermal and Spectroscopic Data

- Melting Points: Methylated indoloquinolines (e.g., 5-methyl, 114°C) melt at lower temperatures than halogenated analogs (e.g., 3-chloro, 225°C), reflecting stronger intermolecular forces in the latter ().

- Spectroscopy :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 10-Methyl-5,10-dihydro-11H-indolo(3,2-b)quinolin-11-one and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with indoloquinoline scaffolds. For example, intermediates like 5H-Indolo[3,2-b]quinolin-11(10H)-one (91) are synthesized via cyclization reactions using cost-effective reagents. Subsequent steps may include chlorination (e.g., 11-chloro derivatives) and alkylation with amines (e.g., diethylamine) to introduce functional groups at the C11 position. Reaction conditions (e.g., DMF as solvent, room temperature) and stoichiometric ratios (e.g., 4 equivalents of amine) are critical for optimizing yields .

Q. How can NMR and GC/MS be utilized to confirm the structural integrity of synthesized this compound?

- Methodological Answer :

- 1H NMR : Analyze chemical shifts for protons in aromatic (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.5 ppm). For example, the methyl group at the N10 position appears as a singlet near δ 3.3 ppm.

- 13C NMR : Confirm carbonyl (C11=O) resonance at δ 170–180 ppm and aromatic carbons (δ 110–150 ppm).

- GC/MS : Verify molecular ion peaks (e.g., m/z 309.4 for C19H23N3O) and fragmentation patterns to rule out impurities. Cross-reference experimental data with computational predictions to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of indoloquinoline derivatives?

- Methodological Answer : Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., IC50 determination).

- Antimicrobial Activity : Broth microdilution to assess MIC (minimum inhibitory concentration).

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or topoisomerases. Ensure proper controls (e.g., DMSO vehicle) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of 11-amino-substituted indoloquinoline derivatives?

- Methodological Answer : Use factorial design (e.g., 2^k factorial) to test variables:

- Solvent Polarity : Compare DMF (high polarity) vs. dichloromethane (low polarity) for amine alkylation.

- Temperature : Elevated temperatures (50–80°C) may accelerate nucleophilic substitution but risk side reactions.

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl2) to enhance reactivity. Monitor progress via TLC/HPLC and optimize using response surface methodology (RSM) .

Q. What strategies can resolve contradictions in spectroscopic data when characterizing novel indoloquinoline derivatives?

- Methodological Answer :

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping NMR signals.

- 2D NMR : Employ COSY, HSQC, and HMBC to assign ambiguous proton/carbon correlations.

- X-ray Crystallography : Resolve structural ambiguities by determining crystal structures of key intermediates.

- Computational Validation : Compare experimental IR/UV spectra with DFT-calculated spectra for consistency .

Q. How can in silico ADMET modeling inform the design of indoloquinoline-based therapeutics?

- Methodological Answer :

- Lipinski’s Rule : Predict oral bioavailability using molecular weight (<500), logP (<5), and hydrogen bond donors/acceptors.

- ADMET Prediction Tools : Use SwissADME or admetSAR to assess permeability (e.g., BBB penetration), hepatic clearance, and toxicity (e.g., hERG inhibition).

- Docking Studies : Identify binding modes with target proteins (e.g., DNA topoisomerase II) using AutoDock Vina. Prioritize derivatives with favorable binding energies and low predicted toxicity .

Q. What experimental approaches validate the mechanism of action for indoloquinoline-induced cytotoxicity?

- Methodological Answer :

- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Western Blotting : Quantify expression of apoptotic markers (e.g., caspase-3, PARP cleavage).

- DNA Interaction Studies : Use ethidium bromide displacement assays or comet assays to evaluate intercalation or strand breakage.

- ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.